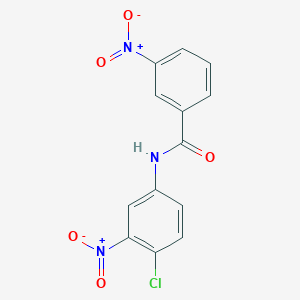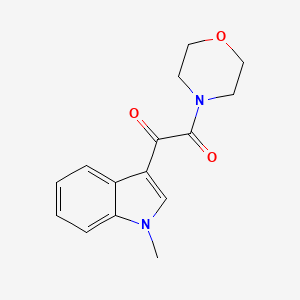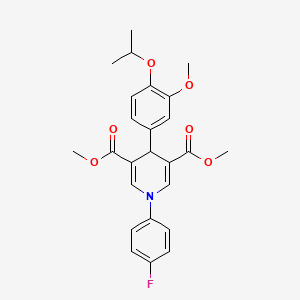
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide, also known as CNP-NB, is a chemical compound that has been used in scientific research for its potential pharmacological properties. CNP-NB is a member of the nitrobenzamide family, which has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The purpose of
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of PARP and topoisomerase II, which leads to DNA damage and cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide in lab experiments is its potential as a pharmacological agent for the treatment of cancer and inflammation. This compound has been shown to exhibit anti-cancer and anti-inflammatory properties in vitro, which suggests that it may have potential as a therapeutic agent. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide. One direction is to further investigate its potential as a pharmacological agent for the treatment of cancer and inflammation. This could involve in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its mechanism of action in more detail, particularly its effects on DNA synthesis and repair. This could involve the use of biochemical and biophysical techniques to study the interaction of this compound with enzymes involved in DNA synthesis and repair. Finally, future directions could involve the synthesis of analogs of this compound to determine their potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has been studied for its potential pharmacological properties, particularly its anti-cancer and anti-inflammatory effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests that it may have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-5-4-9(7-12(11)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURIDSMTOITGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine](/img/structure/B4749266.png)
![2-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4749274.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4749276.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4749293.png)

![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)

![4-benzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine](/img/structure/B4749319.png)
![methyl 3-{[(3-methyl-1-piperidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4749336.png)
![ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4749343.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)
![N-allyl-N'-butyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4749364.png)
